molecular formula C15H21NO2 B3037887 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one CAS No. 65618-98-6

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one

Cat. No.: B3037887
CAS No.: 65618-98-6
M. Wt: 247.33 g/mol
InChI Key: DIFSATBFVKGPKV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one is a synthetic organic compound characterized by a cyclohexanone core substituted with a dimethylamino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where methoxybenzene reacts with cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to these targets, while the methoxyphenyl group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-4-phenylcyclohexan-1-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    4-(Dimethylamino)-4-(3-chlorophenyl)cyclohexan-1-one: Contains a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one is unique due to the presence of both the dimethylamino and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-16(2)15(9-7-13(17)8-10-15)12-5-4-6-14(11-12)18-3/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSATBFVKGPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Reactant of Route 2
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Reactant of Route 3
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Reactant of Route 4
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Reactant of Route 5
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one
Reactant of Route 6
4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one

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